(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide
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Overview
Description
The compound (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a methoxyphenyl group, and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
- Interhalogen compounds
Uniqueness
(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide: stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H35N5O6S |
---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C28H35N5O6S/c1-31(2)40(36,37)33-20-22(24-7-4-5-8-26(24)33)19-25(30-27(34)21-9-11-23(38-3)12-10-21)28(35)29-13-6-14-32-15-17-39-18-16-32/h4-5,7-12,19-20H,6,13-18H2,1-3H3,(H,29,35)(H,30,34)/b25-19- |
InChI Key |
ITZXPXWRCUFQHJ-PLRJNAJWSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCCN3CCOCC3)\NC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCCN3CCOCC3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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